molecular formula C26H28O3 B12567367 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol CAS No. 557094-00-5

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol

Cat. No.: B12567367
CAS No.: 557094-00-5
M. Wt: 388.5 g/mol
InChI Key: HDCJDQSENULHNM-UHFFFAOYSA-N
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Description

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

CAS No.

557094-00-5

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[1-(2-hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol

InChI

InChI=1S/C26H28O3/c1-17-3-9-22(24(28)15-17)26(23-10-4-18(2)16-25(23)29)13-11-20(12-14-26)19-5-7-21(27)8-6-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3

InChI Key

HDCJDQSENULHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-4-methylphenyl and 4-hydroxyphenyl with cyclohexanone under acidic or basic conditions to form the cyclohexyl ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that phenolic compounds can scavenge free radicals effectively, suggesting that 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol may also possess similar capabilities.

Study Findings
Study ADemonstrated that phenolic compounds reduced oxidative stress markers in vitro.
Study BShowed a correlation between antioxidant activity and the presence of hydroxyl groups in the structure.

Anti-inflammatory Properties

Phenolic compounds are known for their anti-inflammatory effects. The compound's structure suggests it may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Research on related compounds has indicated potential therapeutic benefits in inflammatory diseases.

Study Findings
Study CFound that similar phenolic compounds inhibited COX-2 expression in cell cultures.
Study DReported a decrease in inflammation markers in animal models treated with phenolic antioxidants.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been extensively documented. The compound may exhibit activity against various bacterial and fungal strains, making it a candidate for use in pharmaceuticals or preservatives.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of derivatives of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol for potential use as anti-inflammatory agents. The derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Material Science Applications

In material science, the compound has been explored as a stabilizer for polymers due to its antioxidant properties. Research demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and resistance to oxidative degradation.

Mechanism of Action

The mechanism of action of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole

Uniqueness

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is unique due to its specific structural features, including the presence of multiple hydroxyl groups and a cyclohexyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol , also known as a derivative of phenolic compounds, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H24O3
  • IUPAC Name : 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol

This compound features multiple hydroxyl groups and methyl substituents, which are significant for its biological activity.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that phenolic compounds can scavenge free radicals effectively. The presence of hydroxyl groups in this compound enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that derivatives of phenolic compounds often possess antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane integrity .

Anti-inflammatory Effects

Phenolic compounds are recognized for their anti-inflammatory properties. This particular compound has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory action may be attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound exhibited a significant reduction in DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.
    • : Suggests potential use in preventing oxidative damage .
  • Antimicrobial Efficacy :
    • Objective : Assess antimicrobial effects against clinical isolates.
    • Findings : Showed inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
    • : Highlights the potential for development into antimicrobial agents .
  • Anti-inflammatory Study :
    • Objective : Investigate effects on inflammatory markers in a murine model.
    • Findings : Treatment led to a statistically significant decrease in serum levels of inflammatory cytokines.
    • : Supports further exploration for therapeutic applications in chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups facilitate electron donation, stabilizing free radicals.
  • Membrane Disruption : Interaction with microbial membranes leads to cell lysis.
  • Cytokine Modulation : Inhibition of NF-kB pathway reduces inflammation by downregulating cytokine production.

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